![molecular formula C12H13N3O4S B2761554 N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034405-01-9](/img/structure/B2761554.png)
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, also known as THPO, is a chemical compound that has been studied for its potential applications in scientific research. THPO is a synthetic compound that was first synthesized in 2007 by a group of researchers from the University of Tokyo. Since then, THPO has been the subject of numerous studies investigating its potential uses in various fields of research.
Scientific Research Applications
Anticancer Potential
Studies have shown that sulfur-containing heterocyclic compounds, similar in structure to N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, possess significant anticancer activities. For instance, functionalized sulfur-containing heterocyclic analogs have demonstrated selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity and reducing ROS production, which correlates with their antiproliferative effect. These compounds have been observed to increase the BAX/BCL-2 ratio, activating the caspase cascade and inducing apoptosis, as well as arresting cells in the Sub-G1 phase, indicating the induction of apoptosis. This suggests a potential application of similar compounds in combinational therapy for effective chemotherapy (Haridevamuthu et al., 2023).
Antidepressant Activity
Compounds with structural features akin to N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, specifically phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, have been synthesized and evaluated for their antidepressant activity. In preclinical evaluations, certain derivatives displayed significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential as antidepressant medications (Mathew et al., 2014).
Catalytic Applications
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide and related compounds have found applications in catalysis. For example, copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have utilized similar catalyst systems for efficient amidation, demonstrating the potential of such compounds in facilitating a wide range of catalytic transformations (De et al., 2017).
Organic Synthesis and Drug Discovery
Compounds structurally related to N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide have been employed in organic synthesis and drug discovery processes. Stereoselective synthesis of isoxazolidines through palladium-catalyzed carboetherification of N-butenylhydroxylamines represents a novel approach, suggesting the utility of such compounds in the synthesis of complex molecules with potential biological activity (Hay & Wolfe, 2007).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-9(8-3-6-20-7-8)1-4-13-11(17)12(18)14-10-2-5-19-15-10/h2-3,5-7,9,16H,1,4H2,(H,13,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOQXMMUTQFTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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